molecular formula C6H9NO B12941241 4,5-Dimethyl-6H-1,2-oxazine CAS No. 7388-92-3

4,5-Dimethyl-6H-1,2-oxazine

Cat. No.: B12941241
CAS No.: 7388-92-3
M. Wt: 111.14 g/mol
InChI Key: HURDEKPZCGSSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-6H-1,2-oxazine is a heterocyclic organic compound that features a six-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-6H-1,2-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-hydroxy amides with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at elevated temperatures (70–90 °C) to form oxazolines, which can then be oxidized to oxazines using reagents like manganese dioxide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. For example, the use of packed reactors containing commercial manganese dioxide allows for the oxidative aromatization of oxazolines to oxazines in a controlled manner .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-6H-1,2-oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazines, amines, and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6H-1,2-oxazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethyl-6H-1,2-oxazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

CAS No.

7388-92-3

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

4,5-dimethyl-6H-oxazine

InChI

InChI=1S/C6H9NO/c1-5-3-7-8-4-6(5)2/h3H,4H2,1-2H3

InChI Key

HURDEKPZCGSSND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NOC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.